N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Description
N-(4-Chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide (molecular formula: C₁₈H₁₀N₄O₃S₂; molecular weight: 394.43 g/mol) is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]benzothiazole core fused with a carboxamide substituent at position 3 and a 4-chlorophenyl group at position N .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-9-5-7-10(8-6-9)19-14(22)13-15(23)20-17-21(16(13)24)11-3-1-2-4-12(11)25-17/h1-8,23H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQWWINQLWTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C(=C(N=C3S2)O)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H10ClN3O3S
- Molar Mass : 371.8 g/mol
- CAS Number : 224313-84-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with pyrimidine and benzothiazole moieties. The process may include several steps such as cyclization and functional group modifications to achieve the final compound.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and pyrimidine structures exhibit potent antimicrobial properties. For instance, in vitro studies have shown that related benzothiazole derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | S. aureus | 32.00 ± 1.73 mm |
| Related benzothiazoles | E. coli | Significant inhibition observed |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, particularly gastrointestinal cancer cells. The mechanism appears to involve the activation of caspases (caspase-3, 8, and 9), which are crucial for programmed cell death .
| Cell Line | Concentration (µg/mL) | Caspase Activation |
|---|---|---|
| AGS (gastric cancer) | 40 - 100 | Significant increase |
| HCT116 (colon cancer) | >10 | Lower activation |
Antifungal Activity
In addition to antibacterial and anticancer effects, the compound exhibits antifungal activity against various fungal strains. Its efficacy was assessed using minimum inhibitory concentration (MIC) tests, showing promising results against pathogens like Candida albicans .
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing a series of benzothiazole derivatives revealed that those with chlorophenyl substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts .
- Cancer Cell Studies : Another research effort utilized computational docking alongside in vitro assays to investigate the binding affinity of the compound to VEGFR-2 kinase, suggesting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The target compound’s pyrimido[2,1-b][1,3]benzothiazole core distinguishes it from structurally related imidazo[2,1-b]thiazole derivatives (e.g., compounds 5a–5o in –3). For example:
- Imidazo[2,1-b]thiazole derivatives (e.g., compound 5l in ) exhibit a fused imidazole-thiazole system, whereas the pyrimido-benzothiazole scaffold incorporates a pyrimidine ring fused to benzothiazole. This difference alters electronic properties, solubility, and binding affinities to biological targets like VEGFR2 .
Substituent Effects on Bioactivity
Substituents on the aryl or heteroaryl groups significantly influence pharmacological profiles:
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl group in the target compound and compound 1g enhances lipophilicity and may improve membrane permeability. However, compound 1g’s additional chloro substitution at position 7 correlates with moderate activity (48.32% inhibition) .
- Methoxy and Piperazine Groups : Compound 5l’s 4-methoxybenzyl-piperazine substituent likely enhances solubility and target engagement, contributing to its potent VEGFR2 inhibition (5.72% at 20 μM) and selectivity for MDA-MB-231 cells .
- Carboxamide vs. Carbonitrile : The target compound’s carboxamide group may facilitate hydrogen bonding with biological targets compared to the carbonitrile in 1g/1h, which could influence binding kinetics .
Q & A
Q. What synthetic methodologies are effective for preparing N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide?
- Methodology : A multi-component condensation approach under solvent-free conditions is widely used. For example, a mixture of ethyl acetoacetate, 2-aminobenzothiazole, and substituted aldehydes (e.g., 4-chlorobenzaldehyde) can be heated with a catalyst like CTiO₂·SO₃·SbCl₂ at 363 K for 1 hour, yielding the target compound in ~88% purity after crystallization from ethanol . Key steps include:
- Catalyst selection to enhance reaction efficiency.
- Solvent-free conditions to reduce side reactions.
- Post-reaction purification via hot ethanol washing and vacuum evaporation.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 160–180 ppm). For example, pyrimidine ring protons appear as distinct singlets .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
- Mass Spectrometry (APCI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 497 for derivatives) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. experimental C/H/N/S percentages .
Advanced Research Questions
Q. How can experimental design optimize yield in solvent-free syntheses?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., CTiO₂·SO₃·SbCl₂ vs. FeCl₃) to identify optimal activity .
- Temperature Gradients : Compare yields at 343 K, 363 K, and 383 K to balance reaction speed and decomposition .
- Substrate Ratios : Vary molar ratios of aldehydes to aminobenzothiazole (1:1 vs. 1.2:1) to minimize unreacted intermediates .
- Data Table :
| Catalyst | Temperature (K) | Yield (%) | Purity (%) |
|---|---|---|---|
| CTiO₂·SO₃·SbCl₂ | 363 | 88 | 99 |
| FeCl₃ | 363 | 72 | 95 |
Q. How can crystallographic data resolve discrepancies in computational modeling?
- Methodology :
- Single-Crystal X-ray Diffraction : Refine structures using SHELXL to determine bond lengths (e.g., C–O: 1.22 Å) and dihedral angles (e.g., 12.5° between benzothiazole and pyrimidine rings) .
- DFT Calculations : Compare computed vs. experimental geometries (e.g., deviations <0.05 Å in bond lengths indicate model accuracy) .
- Twinning Analysis : Apply SHELXD to resolve overlapping reflections in twinned crystals .
Q. How do substituent variations impact biological activity or reactivity?
- Methodology :
- SAR Studies : Synthesize derivatives with substituents (e.g., 4-nitrophenoxy, 4-chloro-3-methylphenoxy) and compare inhibition rates in enzymatic assays .
- Kinetic Analysis : Measure reaction rates with nucleophiles (e.g., ethyl cyanoacetate) to assess electronic effects of substituents .
- Data Table :
| Substituent | IC₅₀ (μM) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 4-Chlorophenyl | 0.45 | 5.2 × 10⁻³ |
| 4-Nitrophenyl | 0.12 | 8.7 × 10⁻³ |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
